molecular formula C23H16ClN3O6S B560285 2-氯-5-[[5-[[5-(4,5-二甲基-2-硝基苯基)-2-呋喃基]亚甲基]-4,5-二氢-4-氧代-2-噻唑基]氨基]苯甲酸 CAS No. 331002-70-1

2-氯-5-[[5-[[5-(4,5-二甲基-2-硝基苯基)-2-呋喃基]亚甲基]-4,5-二氢-4-氧代-2-噻唑基]氨基]苯甲酸

货号 B560285
CAS 编号: 331002-70-1
分子量: 497.9
InChI 键: RTHRCOIONCZINZ-KEBDBYFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PT1 is an activator of AMP-activated protein kinase (AMPK) that directly activates the inactive truncated forms of AMPK monomers α1335, α1394, and α2398 in a dose-dependent manner (EC50s = ~ 8, 8, and 12 µM, respectively). It stimulates the α1β1γ1 AMPK heterotrimer with an EC50 value of 0.3 μM. PT1 dose-dependently increases phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase, without increasing the cellular AMP:ATP ratio in L6 myotubes. In HepG2 liver cells, PT1 lowers lipid content through AMPK activation. PT1 induces autophagy in cardiomyocytes after oxygen glucose deprivation/reoxygenation, resulting in improved cell survival.
AMP-activated protein kinase (AMPK) activator. Stimulates AMPK heterotrimer (α1β1γ1) activity (EC50 = 0.3 μM). Selectively increases the activity of γ1- but not γ3-containing complexes. Thought to directly activate AMPK by antagonizing autoinhibition.

科学研究应用

  1. 抗糖尿病活性:该化合物称为 PT-1,已显示出潜在的抗糖尿病活性。它的作用是减弱 AMPK 的自身抑制,AMPK 是新型抗糖尿病药物的主要靶点。已经合成了与 PT-1 在结构上相关的苯并噻唑衍生物,证明以 AMPK 依赖性方式增加了葡萄糖摄取,表明其在抗糖尿病药物开发中的效用 (Meltzer-Mats 等人,2013 年)

  2. 抗癌和抗菌研究:已在抗癌和抗菌活性领域对相关化合物进行了研究。例如,一种新型噻唑基偶氮配体及其金属配合物对乳腺癌细胞系显示出良好的抗癌活性,突出了此类化合物在癌症治疗中的潜力 (Waheeb 等人,2021 年)

  3. 合成聚苯并咪唑的新型单体:该化合物的衍生物已用于合成聚苯并咪唑的新型 AB 型单体,聚苯并咪唑是一种具有重要工业和商业应用的材料 (Begunov 和 Valyaeva,2015 年)

  4. 抗菌活性:已经合成并评价了该化合物的取代衍生物的抗菌活性,对各种细菌和真菌显示出潜力,这可能对开发新的抗菌剂产生影响 (Chaitanya 等人,2017 年)

  5. 潜在的抗利什曼病药物:已经合成并评价了一些与这种化学物质在结构上相关的硝基芳香族化合物对利什曼病的活性。它们的生物活性表明作为抗利什曼病药物在兽医中的潜在用途 (Dias 等人,2015 年)

  6. 心脏保护作用:已经研究了化合物 PT1 对缺血后心肌细胞的保护功效,表明其作为心肌缺血治疗剂的潜力 (Huang 等人,2016 年)

属性

IUPAC Name

2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHRCOIONCZINZ-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

Q & A

Q1: How does PT1 interact with its target and what are the downstream effects?

A: PT1 functions as an agonist of 5′-adenosine monophosphate-activated protein kinase (AMPK). [] This interaction leads to the activation of the AMPK signaling pathway. AMPK activation is known to induce autophagy, a cellular process that plays a crucial role in degrading and recycling damaged components within cells. [] In the context of myocardial ischemia, autophagy is considered a protective mechanism against cell death caused by oxygen and nutrient deprivation. []

Q2: What evidence suggests that PT1's cardioprotective effect is linked to autophagy?

A: The research demonstrates that inhibiting autophagy negates the protective effect of PT1 on cardiomyocytes subjected to oxygen glucose deprivation/reoxygenation (OGD/R). [] This finding strongly suggests that PT1's ability to promote cell survival under ischemic conditions is directly related to its capacity to induce autophagy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。